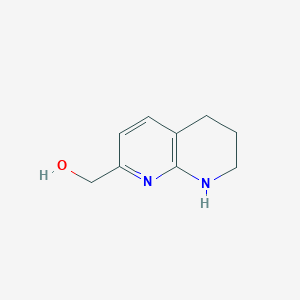

(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol

Description

Historical Context and Evolution of Naphthyridine Chemistry Research

The exploration of naphthyridine chemistry dates back to the late 19th and early 20th centuries. The first synthesis of a naphthyridine derivative was reported in 1893, with the parent 1,8-naphthyridine (B1210474) being synthesized in 1927. Initial research focused on the fundamental synthesis and characterization of the six possible naphthyridine isomers, which differ by the positions of the two nitrogen atoms in the fused pyridine (B92270) rings.

A significant leap in the evolution of this research area occurred with the discovery of the potent biological activities of certain derivatives. The introduction of nalidixic acid in the 1960s, a 1,8-naphthyridine derivative, as an antibacterial agent, catalyzed a surge in medicinal chemistry research. mdpi.com This led to the development of a major class of antibiotics, the quinolones, many of which incorporate the 1,8-naphthyridine core. researchgate.net Over the decades, research has expanded from purely synthetic explorations to encompass a wide array of applications, including materials science and coordination chemistry. acs.org

Significance of the 1,8-Naphthyridine Core in Organic Synthesis

The 1,8-naphthyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. researchgate.netnih.gov Its significance stems from several key attributes:

Diverse Biological Activities: The scaffold is a core component in molecules exhibiting a vast range of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.nettandfonline.com This broad utility drives continuous synthetic efforts to create novel derivatives for drug discovery.

Synthetic Accessibility: Various classical and modern synthetic methods have been developed for its construction. The Friedländer synthesis and its modifications are among the most common and versatile routes, allowing for the creation of a wide variety of substituted 1,8-naphthyridines. acs.orgrsc.orgnih.gov Other notable methods include the Vilsmeier-Haack and Conrad-Limpach reactions. nih.gov

Coordination Chemistry: The two nitrogen atoms in the 1,8-naphthyridine core are positioned to act as a bidentate ligand, readily coordinating with metal ions. This property is exploited in the development of catalysts, fluorescent probes, and novel materials. acs.org

Structural Versatility: The aromatic core can be functionalized at multiple positions, allowing for fine-tuning of its steric and electronic properties. This modularity is crucial for structure-activity relationship (SAR) studies in drug development. nih.gov

| Activity | Description | Reference |

|---|---|---|

| Anticancer | Derivatives have been investigated as inhibitors of targets like DNA topoisomerase and various kinases. | researchgate.netnih.gov |

| Antimicrobial | The core of quinolone antibiotics like Enoxacin, which inhibit bacterial DNA gyrase. | mdpi.comnih.gov |

| Antiviral | Activity against viruses such as HIV has been reported. | nih.govtandfonline.com |

| Anti-inflammatory | Identified in compounds with potent anti-inflammatory properties. | researchgate.nettandfonline.com |

| Neurodegenerative Disease Treatment | Scaffold shows potential for treating conditions like Alzheimer's disease. | nih.govresearchgate.net |

Distinctive Features of the Saturated 5,6,7,8-Tetrahydro-1,8-naphthyridine System for Academic Study

The hydrogenation of one of the pyridine rings in the 1,8-naphthyridine scaffold to form the 5,6,7,8-tetrahydro derivative introduces several distinctive features that make it a subject of significant academic interest. researchgate.net Unlike the planar, rigid aromatic system, the saturated ring imparts three-dimensionality and conformational flexibility to the molecule.

Key features for academic study include:

Three-Dimensionality: The introduction of sp³-hybridized carbon and nitrogen atoms creates a non-planar structure. This is highly desirable in medicinal chemistry for designing molecules that can fit into the complex, three-dimensional binding sites of biological targets like enzymes and receptors. researchgate.netnih.gov

Chirality: Saturation of the ring can introduce chiral centers, leading to stereoisomers. The synthesis of enantiomerically pure tetrahydronaphthyridines is a challenging and active area of research, as different stereoisomers often exhibit distinct biological activities. acs.org

Conformational Flexibility: The saturated ring can adopt various conformations, such as chair or boat forms. Understanding and controlling this conformational behavior is crucial for designing molecules with optimal target engagement. clockss.orgbeilstein-journals.org

Synthetic Challenge: The synthesis of substituted tetrahydronaphthyridines, particularly in an enantioselective manner, is often non-trivial and remains an underdeveloped area of synthetic chemistry, prompting the development of new synthetic methodologies. nih.govacs.orgnih.gov For instance, research has focused on catalytic hydrogenation and annulative approaches to access these valuable scaffolds. researchgate.netnih.gov

Overview of Research Trajectories for (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol

While extensive research has focused on the broader 1,8-naphthyridine and tetrahydro-1,8-naphthyridine scaffolds, the specific compound This compound is primarily investigated as a synthetic intermediate or a molecular building block. Its research trajectory is defined by its utility in constructing more complex and functionally diverse molecules.

The primary research directions involving this compound are:

Synthesis: Developing efficient and scalable routes to the molecule itself is a key objective. This often involves the reduction of a corresponding carboxylic acid or ester derivative at the 2-position of the tetrahydro-1,8-naphthyridine ring.

Functional Group Transformation: The hydroxymethyl group (-CH₂OH) is a versatile functional handle. Research focuses on its conversion into other functional groups to build molecular diversity. For example, it can be:

Oxidized to an aldehyde or carboxylic acid for use in condensation or amidation reactions.

Converted into a leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution, thereby introducing a wide range of other functionalities.

Used in etherification reactions.

Scaffold for Library Synthesis: This compound serves as a valuable starting material for the creation of libraries of related compounds for biological screening. For instance, it is a logical precursor for synthesizing molecules like 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, which has been identified as a key intermediate for αVβ3 integrin antagonists. nih.gov The methanol (B129727) derivative provides a direct route to such amine-containing side chains and other linkers crucial for biological activity.

| Property | Value |

|---|---|

| CAS Number | 381678-78-0 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,8-Naphthyridine |

| Nalidixic acid |

| Enoxacin |

| 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine |

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydro-1,8-naphthyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h3-4,12H,1-2,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZIBQKXBMHRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(NC1)N=C(C=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5,6,7,8 Tetrahydro 1,8 Naphthyridin 2 Yl Methanol

Reactions Involving the Hydroxyl Functionality at the 2-Position

The primary alcohol functionality attached to the aromatic portion of the tetrahydro-1,8-naphthyridine ring system is a key site for synthetic modification. Its reactivity is analogous to that of other benzylic-type alcohols, particularly those on electron-deficient heterocyclic systems.

Oxidation Reactions

The primary alcohol group of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol can be oxidized to the corresponding aldehyde, 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carbaldehyde. This transformation is a crucial step in the synthesis of various derivatives, as the aldehyde functionality can undergo a wide range of subsequent reactions. A common and effective reagent for this oxidation is manganese dioxide (MnO₂), which is known for its selectivity in oxidizing allylic and benzylic alcohols. The reaction is typically carried out in a chlorinated solvent, such as chloroform (B151607) or dichloromethane, at room temperature or with gentle heating. The heterogeneous nature of MnO₂ simplifies the work-up procedure, which usually involves filtration to remove the manganese salts.

The resulting aldehyde is a versatile intermediate. For instance, it can be used in reductive amination reactions to introduce new amine substituents, or in Wittig-type reactions to extend the carbon chain. The efficiency of the oxidation is generally high, though it can be influenced by the activity of the MnO₂ used.

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| MnO₂ | CHCl₃ | Reflux | 18 | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | ~85 |

| Dess-Martin Periodinane | CH₂Cl₂ | Room Temperature | 2 | 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | ~90 |

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent, or in the case of more reactive acylating agents, may proceed with a base to scavenge the acidic byproduct. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methyl acetate.

Etherification can be achieved under Williamson ether synthesis conditions. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 2-(methoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | DCM | Room Temperature | (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methyl acetate |

| Etherification | 1. NaH 2. CH₃I | THF | 0 °C to Room Temperature | 2-(Methoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine |

Halogenation and Subsequent Cross-Coupling

The hydroxyl group can be converted to a halogen, typically chlorine or bromine, to create a reactive intermediate for cross-coupling reactions. A common method for this transformation is the use of thionyl chloride (SOCl₂) or phosphorus halides. For example, reacting the alcohol with thionyl chloride can produce 2-(chloromethyl)-5,6,7,8-tetrahydro-1,8-naphthyridine. chemicalbook.com This halogenated derivative is a valuable substrate for nucleophilic substitution reactions and for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Heck reactions. researchgate.net

These cross-coupling reactions allow for the introduction of a wide variety of substituents at the 2-position, including aryl, vinyl, and alkynyl groups, thereby enabling the synthesis of a diverse library of compounds for structure-activity relationship studies.

Reactivity of the Tetrahydro-1,8-naphthyridine Nitrogen Atoms

The tetrahydro-1,8-naphthyridine ring system contains two nitrogen atoms with different chemical environments and reactivity. The nitrogen at the 8-position is part of the aromatic pyridine ring and is therefore less basic and nucleophilic. In contrast, the nitrogen at the 1-position is a secondary amine within the saturated portion of the ring system, making it more basic and nucleophilic.

N-Alkylation and N-Acylation Reactions

The secondary amine at the N-1 position is readily alkylated or acylated. N-alkylation can be achieved by reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction rate and yield.

N-acylation can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction is typically high-yielding and provides a straightforward method for introducing amide functionalities, which can be important for modulating the biological activity of the molecule. For example, reaction with acetyl chloride would yield 1-acetyl-2-(hydroxymethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine.

Table 3: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Base | Solvent | Product Example |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide | K₂CO₃ | Acetonitrile | 1-Methyl-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanol |

| N-Acylation | Acetyl Chloride | Triethylamine | DCM | 1-Acetyl-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methanol |

Protonation and Basicity Studies

The two nitrogen atoms of the tetrahydro-1,8-naphthyridine ring exhibit different basicities. The N-1 nitrogen, being a secondary amine in a saturated ring, is significantly more basic than the N-8 nitrogen, which is part of an aromatic pyridine ring. The pKa of the conjugate acid of the N-1 nitrogen is expected to be in the range of a typical secondary amine, while the pKa of the protonated N-8 nitrogen will be much lower, characteristic of a pyridinium (B92312) ion.

This difference in basicity allows for selective protonation. Under mildly acidic conditions, the N-1 nitrogen will be preferentially protonated. This can be utilized in purification processes, such as salt formation and extraction. The basicity of these nitrogens is also a key determinant of the pharmacokinetic properties of drug candidates based on this scaffold, as it influences their solubility and ability to cross biological membranes. The pKa of the parent 1,8-naphthyridine (B1210474) is approximately 3.4, and while the hydrogenation of one of the rings to form the tetrahydro derivative will increase the basicity of the N-1 nitrogen significantly, the basicity of the N-8 nitrogen will remain in a similar range. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring within the 5,6,7,8-tetrahydro-1,8-naphthyridine system exhibits distinct reactivity towards electrophilic and nucleophilic reagents, which is influenced by the electronic nature of the bicyclic structure.

Electrophilic Aromatic Substitution:

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, in the case of the tetrahydro-1,8-naphthyridine core, the fused saturated ring acts as an electron-donating group, which increases the electron density of the pyridine ring and makes it more susceptible to electrophilic attack than pyridine itself. The substitution pattern is directed by the nitrogen atom and the existing substituents. Electrophilic attack is generally favored at the positions meta to the nitrogen atom (C-3 and C-5) due to the greater stability of the resulting reaction intermediate. The presence of the methanol (B129727) group at the C-2 position is not expected to significantly alter this preference.

Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be achieved under specific conditions, though they may require more forcing conditions compared to more activated aromatic systems.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is generally challenging unless a suitable leaving group, such as a halogen, is present on the ring. The positions ortho and para to the nitrogen atom (C-2 and C-4) are the most activated towards nucleophilic attack due to their inherent electron deficiency. If a derivative of the title compound bearing a leaving group at one of these positions were used, it could undergo substitution with various nucleophiles, including amines, alkoxides, and thiolates.

The reactivity in SNAr reactions is highly dependent on the nature of the leaving group, with the typical order of reactivity being F > Cl > Br > I.

Palladium-Catalyzed Cross-Coupling Reactions of Substituted Tetrahydro-1,8-naphthyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize heterocyclic scaffolds, including naphthyridines. nih.gov For the this compound system, these reactions typically require the presence of a halide or triflate group on the pyridine ring to serve as the electrophilic coupling partner.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of a halo-substituted tetrahydro-1,8-naphthyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, and alkyl substituents.

Other important palladium-catalyzed cross-coupling reactions applicable to this system include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and Stille coupling (coupling with organostannanes). These reactions provide access to a diverse array of substituted tetrahydro-1,8-naphthyridines, which are valuable intermediates in drug discovery. nih.gov

| Reaction Type | Coupling Partners | Catalyst/Ligand | Base | Typical Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Aryl-substituted |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Alkenyl-substituted |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Alkynyl-substituted |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Amino-substituted |

Hydrogen Transfer Reactions and Functionalization

Hydrogen transfer reactions represent a modern and efficient strategy for the functionalization of N-heterocycles, including the 1,8-naphthyridine core. A notable application is the iridium-catalyzed hydrogen transfer-mediated α-functionalization of 1,8-naphthyridines. nih.gov In this process, a hydrogen donor, such as a tetrahydroquinoline or indoline (B122111), facilitates the reduction of the 1,8-naphthyridine ring to the corresponding tetrahydro-1,8-naphthyridine, which then undergoes a coupling reaction. nih.govnih.gov

This methodology allows for the direct C-H functionalization at the α-position of the pyridine ring (C-2 or C-7). For a pre-existing this compound scaffold, related catalytic systems could potentially be employed for further functionalization, for example, at the C-7 position. These reactions are attractive due to their operational simplicity and good functional group tolerance. nih.gov

The iridium catalyst plays a dual role in both the hydrogen transfer and the subsequent C-C bond formation. This approach provides a direct route to complex, functionalized tetrahydro-1,8-naphthyridine derivatives that would be difficult to access through traditional methods. nih.gov

| Reactant | Coupling Partner | Catalyst | Hydrogen Donor | Product |

|---|---|---|---|---|

| 2-Aryl-1,8-naphthyridine | Tetrahydroquinoline | [Ir(cod)Cl]₂/dppe | Tetrahydroquinoline | α-Functionalized tetrahydro-1,8-naphthyridine |

| 2-Phenyl-1,8-naphthyridine | Indoline | [Ir(cod)Cl]₂ | Indoline | α-(Indolin-7-yl)-tetrahydro-1,8-naphthyridine |

Advanced Structural Characterization and Stereochemical Analysis in Tetrahydro 1,8 Naphthyridine Systems

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods form the cornerstone of structural characterization for tetrahydro-1,8-naphthyridine systems. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful tools for providing detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are instrumental in defining the connectivity of atoms in (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol and its derivatives.

In the ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring typically appear as distinct doublets or multiplets in the downfield region, characteristic of their electronic environment. The protons on the saturated tetrahydropyridine (B1245486) ring exhibit more complex splitting patterns in the upfield region. The chemical shifts and coupling constants of the methylene (B1212753) protons at positions 5, 6, and 7 provide valuable information about their spatial relationships and the conformation of the saturated ring. The protons of the hydroxymethyl group at the 2-position would present a characteristic signal, the chemical shift of which can be influenced by solvent and hydrogen bonding.

For instance, in related 1,8-naphthyridine (B1210474) derivatives, the aromatic protons typically resonate in the range of δ 7.0-8.5 ppm. The protons on the saturated ring of tetrahydro-1,8-naphthyridine analogs would be expected in the δ 1.5-4.0 ppm region.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic losses of functional groups, such as the hydroxymethyl group or fragments from the saturated ring.

| Technique | Application in Structural Elucidation | Expected Observations for this compound |

| ¹H NMR | Determines the proton environment and connectivity. | Aromatic protons (δ 7.0-8.5 ppm), saturated ring protons (δ 1.5-4.0 ppm), hydroxymethyl protons. |

| ¹³C NMR | Identifies the number and type of carbon atoms. | Aromatic and aliphatic carbon signals in distinct regions. |

| Mass Spec. | Determines molecular weight and formula. | Molecular ion peak corresponding to C₉H₁₂N₂O. |

| HRMS | Provides precise molecular formula. | Exact mass measurement to confirm elemental composition. |

X-ray Crystallography of Tetrahydro-1,8-naphthyridine Derivatives

In a crystal structure of a tetrahydro-1,8-naphthyridine derivative, key parameters of interest would include the puckering of the saturated ring, the orientation of substituents, and any intermolecular interactions such as hydrogen bonding involving the nitrogen atoms or other functional groups. These interactions can play a significant role in the packing of molecules in the crystal lattice.

Conformational Analysis of the Saturated Ring System

The saturated tetrahydropyridine ring of the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is not planar and can adopt several conformations. The most common conformations for a six-membered saturated ring are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable due to the minimization of torsional and steric strain.

The specific conformation adopted by the saturated ring in this compound would be influenced by the fusion to the pyridine ring and the nature of any substituents. The nitrogen atom at position 8 and the fusion to the aromatic ring introduce specific geometric constraints.

Conformational analysis can be performed using a combination of experimental techniques, such as NMR spectroscopy (by analyzing coupling constants and through-space interactions like the Nuclear Overhauser Effect), and computational modeling. These studies are crucial for understanding how the molecule presents its functional groups in three-dimensional space, which is a key determinant of its interaction with biological targets.

Determination and Assignment of Stereochemistry in Chiral Derivatives

The introduction of a substituent on the saturated ring of the 5,6,7,8-tetrahydro-1,8-naphthyridine core can create one or more stereocenters, leading to the existence of enantiomers or diastereomers. For example, a substituent at the 7-position would render this carbon chiral. The synthesis of such chiral derivatives often requires asymmetric synthesis strategies to produce a single enantiomer. researchgate.netnih.gov

The determination and assignment of the absolute stereochemistry of these chiral derivatives are critical. This can be achieved through several methods:

X-ray Crystallography: If a suitable single crystal of a chiral derivative can be obtained, X-ray crystallography can provide an unambiguous assignment of the absolute configuration, often by using a chiral reference within the crystal or by anomalous dispersion methods.

NMR Spectroscopy with Chiral Shift Reagents: In the absence of a crystal structure, NMR spectroscopy in the presence of chiral solvating or derivatizing agents can be used to distinguish between enantiomers. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can be used to separate enantiomers and determine the enantiomeric excess of a sample.

Correlation to Known Compounds: The stereochemistry can sometimes be assigned by chemically correlating the unknown compound to a compound of known absolute configuration.

For instance, the asymmetric synthesis of related tetrahydro-1,6-naphthyridine scaffolds has been achieved using ruthenium-catalyzed enantioselective transfer hydrogenation, demonstrating a viable pathway to control stereochemistry in these systems. nih.govacs.org Similar strategies could potentially be applied to the 1,8-naphthyridine series.

| Method | Application in Stereochemical Analysis |

| X-ray Crystallography | Unambiguous determination of absolute configuration. |

| Chiral NMR | Distinguishing between enantiomers in solution. |

| Chiral Chromatography | Separation of enantiomers and determination of enantiomeric purity. |

| Chemical Correlation | Relating the stereochemistry to a known compound. |

Computational and Theoretical Investigations of 5,6,7,8 Tetrahydro 1,8 Naphthyridin 2 Yl Methanol and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1,8-naphthyridine (B1210474) derivatives. These methods provide detailed information about molecular orbitals, charge distribution, and spectroscopic properties.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice in the computational study of these compounds. The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. In silico studies on various 1,8-naphthyridine derivatives have included HOMO-LUMO analysis to predict their electronic behavior. researchgate.netresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) calculations are used to predict and interpret electronic absorption spectra. ias.ac.in For example, the electronic spectra of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid in solvents like water and ethanol (B145695) have been analyzed using the TD-B3LYP/6-311++G(d,p) level of theory, providing insights into the π→π* transitions responsible for their UV-Vis absorption bands. ias.ac.inworldscientific.com Molecular electrostatic potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Quantum Chemical Methods Applied to 1,8-Naphthyridine Analogs

| Method/Theory | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | Molecular structure, vibrational spectra | researchgate.net |

| DFT | Not Specified | HOMO-LUMO analysis, electronic properties | researchgate.net |

| TD-DFT (B3LYP) | 6-311++G(d,p) | Electronic spectra analysis | worldscientific.com |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and flexibility. For analogs of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol, MD simulations have been employed to understand their conformational landscape and stability.

In several in silico studies, MD simulations are performed to assess the stability of molecular complexes. nih.gov These simulations, often run for nanoseconds, track the trajectory of each atom in the system, allowing for the analysis of conformational changes. biotechnologia-journal.orgrsc.org The root-mean-square deviation (RMSD) is a key metric calculated during these simulations to evaluate the stability of the molecule's conformation over the simulation period. ekb.eg A stable RMSD value suggests that the molecule has reached an equilibrium state and is not undergoing large, disruptive motions. ekb.eg

For example, MD simulations of 1,8-naphthyridine derivatives have been conducted for up to 100 ns to investigate their conformational stability and intermolecular interactions. rsc.org These simulations typically involve placing the molecule in a solvent box (e.g., water) to mimic physiological conditions, followed by energy minimization and equilibration steps before the production run. biotechnologia-journal.org The resulting trajectories provide a statistical ensemble of conformations, which can be clustered and analyzed to identify the most populated and energetically favorable shapes the molecule can adopt. While often used in the context of biological targets, the fundamental information on conformational sampling and stability is a direct output of the simulation itself. nih.gov

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including the synthesis of 1,8-naphthyridine cores. Theoretical studies can map out reaction pathways, identify intermediates, and calculate the energies of transition states, providing insights that are often difficult to obtain experimentally.

The synthesis of naphthyridine derivatives has been the subject of theoretical investigation. For example, DFT calculations have been used to study the synthetic mechanisms of novel pyrrolo[1',5'-a]-1,8-naphthyridine compounds. ias.ac.in These studies can elucidate the step-by-step process of the reaction, helping to explain the observed product distribution and optimize reaction conditions.

One common route to tetrahydro-naphthyridine structures is through cycloaddition reactions. The aza-Diels-Alder reaction, for instance, has been studied theoretically for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. nih.gov These computational studies can predict the regio- and stereoselectivity of the reaction by analyzing the transition states leading to different products. nih.gov Similarly, the mechanism for the synthesis of 1,8-naphthyridines via a one-pot, three-component tandem Knoevenagel/Michael/cyclization/anomeric-based oxidation reaction has been proposed and investigated, highlighting the complexity of reaction pathways that can be modeled. researchgate.net Such studies provide a detailed picture of the electronic and steric factors that govern the reaction's outcome.

Structure-Property Relationship Studies (excluding biological outcomes)

Structure-property relationship studies aim to connect the molecular structure of a compound to its physicochemical properties. For 1,8-naphthyridine derivatives, computational methods have been used to explore relationships between their structure and properties such as optical characteristics, aromaticity, and solubility, independent of any biological context.

The influence of different substituents on the optical properties of tetraaryl-1,8-naphthyridines has been investigated using steady-state UV/Vis and fluorescence spectroscopy, with DFT calculations providing theoretical support for the experimental observations. researchgate.net These studies analyze how electron-donating and electron-accepting groups attached to the naphthyridine core affect its absorption and emission spectra. researchgate.net

The aromaticity of the naphthyridine ring system itself has been a subject of theoretical inquiry. Computational studies using magnetic criteria, such as nucleus-independent chemical shifts (NICS), have been performed to quantify the aromatic character of different naphthyridine isomers. nih.gov These calculations help to understand the electronic stability and reactivity of the core structure.

In silico tools are also used to predict fundamental physicochemical properties. For various chemical scaffolds, properties like molecular weight, lipophilicity (LogP), and aqueous solubility (Log S) are routinely calculated. ekb.eg These predictions are based on the molecular structure and are valuable for understanding how a compound might behave in different environments.

Table 2: Predicted Physicochemical Properties for a Tetrahydronaphthalene Analog

| Property | Predicted Value | Acceptable Range | Reference |

|---|---|---|---|

| XLOGP3 | 4.25 | -0.7 to +5.0 | ekb.eg |

| Molecular Weight | 325.42 g/mol | 150 to 500 g/mol | ekb.eg |

| Solubility (Log S) | -2.58 | Not larger than 6 | ekb.eg |

In Silico Modeling of Molecular Recognition and Interactions (with non-biological targets or general chemical principles)

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. In silico modeling can be used to study these recognition events, not just with biological macromolecules but also with smaller molecules, ions, or even surfaces.

The 1,8-naphthyridine scaffold is known for its ability to participate in various noncovalent interactions. The nitrogen atoms in the rings can act as hydrogen bond acceptors, a fundamental principle in molecular recognition. researchgate.net Furthermore, the planar aromatic structure of naphthyridines makes them suitable for π-π stacking interactions, which are crucial for the organization of molecules in both solution and the solid state. ias.ac.in

Computational studies have explored the interactions of naphthyridine derivatives with metal ions. The ability of these compounds to coordinate with various metal ions makes them valuable components in coordination and supramolecular chemistry. researchgate.net Ab initio methods have also been used to study the stacking interactions between aromatic 1,8-naphthyridines and salt bridges, such as those formed between amino acid residues like Aspartate-Arginine and Glutamate-Arginine, providing a fundamental understanding of these complex noncovalent forces. nih.gov These theoretical investigations into general chemical principles of molecular interaction are essential for designing molecules with specific binding properties for applications in materials science and sensor technology.

Coordination Chemistry and Ligand Properties of Tetrahydro 1,8 Naphthyridine Derivatives

Role of N-Donor Atoms in Metal Complexation

The 1,8-naphthyridine (B1210474) framework is a "privileged" motif in the design of ligands due to the strategic placement of its two nitrogen atoms, which are ideally situated to bind metal ions in close proximity. uchile.cl These nitrogen-containing heterocyclic compounds are known for their versatile coordination ability with a variety of metal cations. researchgate.netsci-hub.st The N-donor atoms of the 1,8-naphthyridine core are fundamental to its function in metal complexation, acting as Lewis bases to coordinate to metal centers.

In the case of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol, the pyridine (B92270) nitrogen (N1) is expected to be the primary site of metal coordination. The hydrogenation of one of the pyridine rings to a tetrahydro-pyridine ring alters the electronic properties of the scaffold but retains the key N-donor atom on the aromatic portion. The arrangement of the nitrogen atoms in the parent 1,8-naphthyridine structure is optimal for chelation. researchgate.net Even in a monodentate fashion, where only one nitrogen coordinates to the metal, the non-coordinated nitrogen can play a crucial role by influencing the electronic environment of the metal center or by participating in secondary interactions such as hydrogen bonding. uchile.cl

Mononucleating and Binucleating Ligand Behavior

The 1,8-naphthyridine scaffold is a versatile building block for both mononucleating and binucleating (or dinucleating) ligands. researchgate.net The ability of a 1,8-naphthyridine-based ligand to act as a mononucleating or binucleating species is largely dependent on the nature and positioning of its substituents.

For this compound, the presence of only one substituent at the 2-position suggests a primary role as a mononucleating ligand . It can coordinate to a single metal center through the N1 nitrogen of the pyridine ring. Chelation involving the oxygen of the methanol (B129727) group could further stabilize a mononuclear complex.

However, the potential for binucleating behavior cannot be entirely dismissed, although it is less likely without a corresponding coordinating group at the 7-position. In some instances, the N8 nitrogen of the tetrahydro-pyridine ring could potentially coordinate to a second metal center, though its donor ability is significantly different from that of the aromatic N1. More commonly, binuclear complexes are formed with 2,7-disubstituted 1,8-naphthyridine ligands, where each substituent provides an additional coordination site, allowing the ligand to bridge two metal ions. researchgate.netescholarship.org The design of such ligands allows for the creation of stable dimetallic complexes with variable metal-metal distances. researchgate.net

| Ligand Type | Coordination Mode | Expected Behavior of this compound |

| Mononucleating | Coordination to a single metal center. | Highly probable, via the N1 donor and potentially the methanol oxygen. |

| Binucleating | Bridging two metal centers. | Less probable, but theoretically possible under specific conditions. |

Influence of the Methanol Group on Coordination Properties

The introduction of a methanol group at the 2-position of the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is expected to significantly influence its coordination properties. This substituent introduces an oxygen donor atom, transforming the ligand into a potential bidentate N,O-chelate for a single metal center.

The hydroxyl group of the methanol substituent can coordinate to a metal ion in its neutral form or can be deprotonated to form an alkoxide, which would be a stronger donor. This proton-responsive behavior can be a key feature in controlling the nuclearity and reactivity of the resulting metal complexes. nih.gov The formation of a five-membered chelate ring involving the N1 nitrogen and the methanol oxygen would enhance the stability of the metal complex.

Furthermore, the non-coordinating hydroxyl group could engage in hydrogen bonding, either intramolecularly with other parts of the complex or intermolecularly, influencing the supramolecular assembly of the complexes in the solid state.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The synthesis of related 5,6,7,8-tetrahydro-1,8-naphthyridine fragments has been described, often involving multi-step procedures. nih.gov For instance, the preparation of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine has been achieved through Sonogashira reactions followed by Chichibabin cyclizations. nih.gov

While no specific crystal structures of metal complexes with this compound are available in the reviewed literature, the structures of related 1,8-naphthyridine complexes show a variety of coordination geometries, including octahedral and square planar, depending on the metal and the other ligands present. uchile.clnih.gov

Applications in Catalysis (e.g., as ligands in organic transformations)

Metal complexes bearing 1,8-naphthyridine-based ligands have shown significant promise in catalysis. nih.gov The ability of these ligands to stabilize metal centers in various oxidation states and to promote cooperative effects between the metal and the ligand makes them attractive for a range of organic transformations.

Complexes of ruthenium with 1,8-naphthyridine derivatives have been successfully used as catalysts in transfer hydrogenation reactions. uchile.cl In these systems, the 1,8-naphthyridine ligand can enhance the catalytic activity, and the non-coordinated nitrogen atom may play a role in promoting the reaction through hydrogen bonding. uchile.cl

Given these precedents, it is plausible that metal complexes of this compound could also exhibit catalytic activity. The presence of the proton-responsive methanol group could be particularly advantageous in reactions involving proton transfer steps, such as hydrogenation or dehydrogenation of alcohols. The combination of a robust N-donor from the naphthyridine core and a potentially cooperative O-donor from the methanol sidearm could lead to novel catalytic properties.

| Potential Catalytic Application | Rationale |

| Transfer Hydrogenation | Based on the proven efficacy of related Ru(II)-naphthyridine complexes. uchile.cl |

| Alcohol Dehydrogenation | The proton-responsive methanol group could facilitate this transformation. nih.gov |

| Oxidative Coupling Reactions | Ruthenium complexes with naphthyridine ligands have shown activity in such reactions. uchile.cl |

Mechanistic Elucidation of Reactions Involving the Tetrahydro 1,8 Naphthyridine Moiety

Reaction Pathway Analysis for Core Formation

The construction of the 1,8-naphthyridine (B1210474) core, which is subsequently reduced to the tetrahydro form, can be achieved through several classic and modern synthetic methods. The Friedländer annulation is one of the most effective and widely studied methods for this purpose. ekb.eg

The reaction typically involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene carbonyl group. ekb.eg The mechanism, particularly when catalyzed, has been investigated using computational methods such as Density Functional Theory (DFT). A proposed pathway for a related Friedländer reaction leading to a 1,8-naphthyridine derivative highlights the key steps. nih.gov

The process begins with the formation of an enolate or enamine from the carbonyl compound, which then attacks the carbonyl carbon of the 2-aminonicotinaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring. The reduction of this aromatic core, for instance through catalytic hydrogenation, yields the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold.

Other significant pathways for forming related naphthyridine cores include:

Gould-Jacobs Reaction: This involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization. ekb.eg

Pictet-Spengler Reaction: This method can be used to synthesize thieno/furo-[2,3-c] nih.govacs.orgnaphthyridine derivatives, involving the reaction of a 3-(furan-3-yl)pyridin-2-amine intermediate with aldehydes. ekb.eg

Inverse Electron-Demand Diels-Alder Reaction: This strategy has been employed to synthesize substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones from 1,2,4-triazines. nih.gov

Chichibabin Cyclization: This has been utilized in the synthesis of key intermediates for 5,6,7,8-tetrahydro-1,8-naphthyridine fragments. researchgate.netnih.gov

Understanding Regioselectivity and Stereoselectivity in Derivatization

Achieving specific regioselectivity and stereoselectivity is paramount when functionalizing the tetrahydro-1,8-naphthyridine scaffold.

Regioselectivity: The substitution pattern on the bicyclic ring is dictated by the choice of synthetic route and reactants. For instance, the Friedländer reaction can suffer from a lack of regioselectivity when unsymmetrical ketones are used, potentially leading to a mixture of mono- and di-substituted products. ekb.eg However, highly regioselective outcomes can be achieved under specific conditions. A catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol (B145695) has been shown to produce functionalized nih.govacs.orgnaphthyridine derivatives with high regioselectivity. rsc.org

Stereoselectivity: The introduction of chiral centers, particularly in the saturated pyridine (B92270) ring of the tetrahydro-1,8-naphthyridine moiety, requires stereoselective methods. Asymmetric hydrogenation is a key technique for achieving this. The enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) compound was successfully developed using a ruthenium-catalyzed enantioselective transfer hydrogenation as the key step. nih.govacs.org This transformation converts a prochiral dihydronaphthyridine intermediate into a chiral tetrahydronaphthyridine product with high enantiomeric excess. Similarly, the aza-Diels-Alder reaction can proceed through controlled endo transition states to establish two stereocenters in the resulting tetrahydro-1,5-naphthyridine product. mdpi.comnih.gov

| Reaction Type | Selectivity Controlled | Key Strategy | Reference |

|---|---|---|---|

| Domino Reaction | Regioselectivity | Three-component reaction of glutaraldehyde, malononitrile, and β-ketoamides under catalyst-free conditions. | rsc.org |

| Asymmetric Hydrogenation | Stereoselectivity | Ruthenium-catalyzed enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. | nih.govacs.org |

| Aza-Diels-Alder Reaction | Stereoselectivity | Cycloaddition proceeds through an endo transition state to control stereocenter formation. | mdpi.comnih.gov |

| Friedländer Reaction | Regioselectivity (Challenge) | Use of symmetrical ketones or specific catalysts to avoid product mixtures. | ekb.eg |

Catalytic Cycles in Transformations Utilizing the Scaffold

Catalysis is central to the efficient and selective synthesis of tetrahydro-1,8-naphthyridine derivatives. Both metal-based and organocatalytic systems are employed.

A prominent example is the ruthenium-catalyzed enantioselective transfer hydrogenation used to create chiral tetrahydronaphthyridines. nih.govacs.org While the specific cycle for this reaction is not detailed in the provided sources, a general catalytic cycle for such transfer hydrogenations can be proposed:

Catalyst Activation: The pre-catalyst, often a Ru-diamine complex, reacts with a hydrogen donor (e.g., formic acid/triethylamine) to form the active ruthenium hydride species.

Substrate Coordination: The prochiral dihydronaphthyridine substrate coordinates to the chiral ruthenium hydride catalyst.

Hydride Transfer: The hydride is transferred from the metal center to one face of the C=N or C=C bond of the substrate. This step is stereodetermining, guided by the chiral ligands on the ruthenium catalyst.

Product Release and Catalyst Regeneration: The hydrogenated product (the chiral tetrahydronaphthyridine) dissociates from the complex, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, ready to start a new cycle.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions, are also vital for constructing precursors to the naphthyridine core by forming key carbon-carbon bonds. researchgate.netnih.gov Furthermore, ionic liquids have been utilized as recyclable catalysts and solvents for the Friedländer reaction, promoting the reaction under milder conditions. acs.org

Intermediates and Transition State Investigations

Computational studies have provided significant insights into the fleeting intermediates and transition states that define the reaction pathways for 1,8-naphthyridine synthesis. DFT calculations on the Choline (B1196258) Hydroxide (B78521) (ChOH) catalyzed Friedländer reaction revealed the energetics of the reaction pathway. nih.gov

The study identified key intermediates (INT) and transition states (TS) along the reaction coordinate. nih.gov For example, the formation of a stable intermediate (INT-3) occurs through a transition state (TS-2) with a specific activation energy barrier. Non-covalent interaction (NCI) plots of the transition states showed the importance of hydrogen bonding between the catalyst and the substrates in stabilizing the transition state and facilitating the reaction. nih.gov

| Species | Description | Calculated Activation Energy Barrier | Reference |

|---|---|---|---|

| TS-1 | Transition state for the initial attack, stabilized by O-H···O=C hydrogen bond. | Not specified | nih.gov |

| TS-2 | Transition state for the formation of the INT-3 intermediate. | 25.7 kcal mol–1 (relative to INT-2) | nih.gov |

In other reaction types, such as the aza-Diels-Alder reaction, the stereochemical outcome is rationalized by the lower energy of the endo transition state compared to the exo transition state, leading to the observed diastereoselectivity. mdpi.comnih.gov The identification and characterization of such intermediates and transition states are critical for optimizing reaction conditions to favor desired products.

Role As a Versatile Chemical Synthon in Complex Molecular Architecture

Building Block for Bridged and Fused Ring Systems

The inherent structure of (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol, featuring both nucleophilic nitrogen atoms and a hydroxyl group, makes it a candidate for the synthesis of intricate polycyclic systems. While specific examples of its direct use in creating bridged systems are not extensively documented, the general reactivity of the tetrahydronaphthyridine core is amenable to such transformations. For instance, the nitrogen atoms can participate in annulation reactions, where additional rings are built onto the existing scaffold.

The synthesis of fused ring systems often involves intramolecular cyclization reactions. The hydroxyl group of this compound can be converted into a variety of functional groups that can subsequently react with other parts of the molecule to form a new fused ring. For example, oxidation of the alcohol to an aldehyde or carboxylic acid would provide an electrophilic center for cyclization. Furthermore, the secondary amine in the saturated ring can be functionalized and utilized in cyclization strategies to generate more complex, fused heterocyclic systems. General synthetic protocols for constructing fused 1,5-naphthyridines often utilize methods like the Friedländer, Skraup, and hetero-Diels-Alder reactions, which could be adapted for derivatives of the 1,8-isomer. researchgate.net

Precursor in the Synthesis of Scaffolds for Medicinal Chemistry Research (focus on synthetic utility, not biological activity)

The 5,6,7,8-tetrahydronaphthyridine scaffold is a recognized privileged structure in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of diverse molecular scaffolds for drug discovery. researchgate.netacs.org The synthetic utility of this compound lies in the ability to modify both the heterocyclic core and the hydroxymethyl substituent.

The secondary amine of the tetrahydropyridine (B1245486) ring can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents, thereby enabling the exploration of chemical space around the core structure. For instance, the chemistry of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds has been exploited for library synthesis through urea, amide, and sulfonamide formations. nih.gov

The hydroxymethyl group at the 2-position of the pyridine (B92270) ring is a key handle for synthetic elaboration. It can be oxidized to an aldehyde or carboxylic acid, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations allow for the introduction of diverse functional groups and the construction of more complex side chains, which are crucial for modulating the properties of potential therapeutic agents. The preparation of related 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine highlights the utility of the tetrahydronaphthyridine core as a key intermediate in the synthesis of antagonists for biological targets. researchgate.net

Integration into Macrocyclic and Supramolecular Structures

The bifunctional nature of this compound, possessing both a hydrogen bond donor/acceptor system in the naphthyridine core and a reactive hydroxyl group, makes it an attractive component for the construction of macrocycles and supramolecular assemblies. The pyridine nitrogen and the secondary amine can act as coordination sites for metal ions or as hydrogen bond donors/acceptors for self-assembly processes.

The hydroxymethyl group provides a convenient point of attachment for linking the tetrahydronaphthyridine unit into a larger macrocyclic framework. For example, it can be converted to a halide or another leaving group to undergo nucleophilic substitution with a complementary functional group on another molecule. Alternatively, esterification or etherification reactions can be employed to connect it to other building blocks. While specific research on the integration of this particular compound into macrocycles is limited, the principles of supramolecular chemistry suggest its potential in designing complex host-guest systems or self-assembled nanostructures. researchgate.net

Development of Chemical Probes and Tags

Chemical probes and molecular tags are essential tools for studying biological systems. researchgate.net The this compound scaffold can be derivatized to create such probes. The hydroxymethyl group is a key site for the attachment of reporter groups, such as fluorophores, biotin, or photoaffinity labels.

Emerging Research Frontiers in 5,6,7,8 Tetrahydro 1,8 Naphthyridin 2 Yl Methanol Chemistry

Sustainable and Green Synthetic Approaches for the Compound

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like (5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)methanol. Researchers are moving away from traditional synthetic methods that often rely on harsh conditions and hazardous solvents, towards more environmentally benign alternatives.

A significant development in this area is the use of water as a reaction solvent. For the synthesis of the aromatic 1,8-naphthyridine (B1210474) core, the Friedländer reaction, a key condensation step, has been successfully performed in high yield using water, dramatically reducing the reliance on volatile organic compounds rsc.org. The hydrogenation of the aromatic precursor to the tetrahydro- scaffold can also be achieved under greener conditions, for instance, through catalytic transfer hydrogenation using formic acid as a hydrogen source or via metal-free hydrogenation using in situ generated borane (B79455) catalysts researchgate.net.

Microwave-assisted organic synthesis (MAOS) represents another cornerstone of green synthetic chemistry applicable to this scaffold. Microwave irradiation can significantly shorten reaction times, reduce energy consumption, and often leads to higher yields and purities compared to conventional heating methods researchgate.netipindexing.com. The synthesis of various functionalized 1,8-naphthyridine derivatives has been efficiently achieved using microwave technology, suggesting its potential for the rapid and eco-friendly production of this compound and its derivatives researchgate.net.

Furthermore, the exploration of biodegradable and renewable catalysts is gaining traction. For example, citric acid-rich lemon juice has been demonstrated as an effective and biodegradable catalyst for the synthesis of related tetrahydropyridine (B1245486) structures, highlighting a promising avenue for developing truly green catalytic systems for naphthyridine synthesis dntb.gov.ua.

Table 1: Comparison of Green Synthesis Methodologies

| Methodology | Key Advantages | Applicability to Target Compound |

|---|---|---|

| Aqueous Synthesis | Eliminates hazardous organic solvents, simplifies workup. | Applicable to the Friedländer condensation to form the core naphthyridine ring. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. | Potentially accelerates both the initial cyclization and subsequent functionalization steps. |

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous-flow processing, is revolutionizing the synthesis of organic molecules from laboratory scale to industrial manufacturing mtak.hubohrium.com. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency polimi.itmdpi.com.

The synthesis of N-heterocycles is particularly well-suited for flow chemistry frontiersin.orgnih.gov. For a multi-step synthesis of a molecule like this compound, a telescoped continuous-flow system can be designed mtak.hu. In such a system, intermediates are generated and directly passed into the next reactor without isolation or purification, significantly improving efficiency. This approach has been successfully applied to the synthesis of various complex heterocyclic scaffolds mtak.huyoutube.com.

Key steps in the synthesis of the target compound that could be translated to a flow process include:

Cyclization: The initial formation of the 1,8-naphthyridine ring can be performed in a heated flow reactor, allowing for precise temperature control and rapid optimization.

Hydrogenation: Catalytic hydrogenation to form the tetrahydro- ring system is efficiently and safely conducted in flow reactors, often using packed-bed catalysts (e.g., H-Cube® systems). This avoids the handling of flammable catalysts and high-pressure hydrogen in large batch reactors.

Functionalization: Subsequent modifications, such as the introduction of the methanol (B129727) group, can be integrated into the flow sequence, enabling the synthesis of the final product in a continuous stream.

The use of microreactors in flow chemistry enables rapid screening of reaction conditions, which can accelerate the discovery of novel synthetic routes and the optimization of existing ones bohrium.comacs.org.

Chemoinformatics and Data-Driven Design of New Derivatives

Chemoinformatics and data-driven methodologies are becoming indispensable tools for the design of new functional molecules. By leveraging machine learning and large chemical databases, it is possible to predict the properties of novel compounds before they are synthesized, thus guiding research efforts towards derivatives with desired characteristics .

For derivatives of this compound, these computational approaches can be particularly valuable in the context of materials science. Instead of relying on serendipity, researchers can employ a "top-down" mining of existing materials repositories or a "bottom-up" assembly of molecular fragments to design new derivatives with specific electronic or optical properties chemrxiv.org.

A data-driven design strategy could involve:

Database Creation: Compiling a database of known tetrahydro-1,8-naphthyridine derivatives and related heterocyclic compounds with their experimentally determined or computationally calculated properties (e.g., absorption/emission spectra, HOMO/LUMO levels).

Model Training: Using this database to train machine learning models that can predict the properties of new, unsynthesized derivatives based on their molecular structure.

In Silico Screening: Generating a virtual library of novel this compound derivatives with various substituents and using the trained models to screen for candidates with promising material properties.

Synthesis and Validation: Synthesizing the most promising candidates identified in the screening to experimentally validate the model's predictions.

This approach, which has been successfully used to design new organic semiconductors, can significantly accelerate the discovery of new materials based on the tetrahydro-1,8-naphthyridine scaffold arxiv.org.

Advanced Material Science Applications (excluding biological/medical)

While the 1,8-naphthyridine scaffold is well-known in medicinal chemistry, its potential in material science is a rapidly emerging field of research nih.govresearchgate.net. The unique electronic structure of the naphthyridine core, which can be tuned by substitution, makes it an attractive building block for functional organic materials.

Luminescent Materials and Organic Electronics: The aromatic 1,8-naphthyridine ring system and its metal complexes are known to exhibit strong luminescence, with high emission quantum yields rsc.orgdocumentsdelivered.com. This property is crucial for applications in organic light-emitting diodes (OLEDs). Research on the related 1,5-naphthyridine isomer has shown that its derivatives can act as multifunctional organic semiconductors, emitting blue fluorescence and possessing suitable electron affinities and ionization potentials for use as electron-transport and hole-injecting materials in OLEDs nih.govresearchgate.net.

Although hydrogenation to the tetrahydro- form alters the electronic conjugation, the resulting scaffold can still possess interesting photophysical properties. Studies on structurally similar tetrahydroacridine derivatives have demonstrated that they exhibit fluorescence with significant quantum yields, indicating their potential in organic electronic devices beilstein-journals.org. By analogy, derivatives of this compound could be explored as host materials in phosphorescent OLEDs or as components in fluorescent sensors.

Table 2: Potential Material Science Applications

| Application Area | Relevant Property | Rationale based on Related Scaffolds |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge transport | Aromatic naphthyridines show high quantum yields; derivatives can act as electron/hole transport materials. nih.govresearchgate.net |

| Fluorescent Sensors | Environment-sensitive emission | Naphthyridine derivatives have been used as polarity-sensitive dyes for organelles. dntb.gov.ua |

Exploration of Novel Reactivity Patterns

Expanding the synthetic toolbox for the functionalization of the 5,6,7,8-tetrahydro-1,8-naphthyridine scaffold is crucial for accessing new derivatives with novel properties. Research into its reactivity is uncovering new patterns beyond classical methods.

One area of exploration is the reactivity of the nitrogen atoms within the saturated portion of the ring system. Studies on the isomeric tetrahydro-1,5-naphthyridines have shown that the N1 nitrogen can act as a nucleophile, reacting with a wide range of electrophiles like isocyanates, epoxides, and tosyl halides nih.gov. This allows for the construction of diverse compound libraries by modifying the pyridine (B92270) ring, a strategy directly applicable to the 1,8-isomer.

Radical chemistry offers another avenue for novel functionalization. A radical-based Pictet–Spengler-type reaction has been developed to synthesize α-substituted tetrahydronaphthyridines from aldehydes acs.org. This method is particularly powerful as it allows for the cyclization of electron-poor pyridines that are unreactive under standard polar conditions, thus expanding the scope of accessible structures.

Furthermore, selective functionalization of the pyridine portion of the ring remains a key objective. Methods for the direct C-H activation or cross-coupling reactions (e.g., Suzuki, Sonogashira) on the aromatic part of the tetrahydro-1,8-naphthyridine core are being investigated. The Chichibabin reaction represents another distinct strategy for forming the tetrahydronaphthyridine ring via N-arylative cyclization of γ-pyridyl amines researchgate.netacs.org. These advanced synthetic methods are critical for creating a diverse range of derivatives for screening in various material science applications.

Q & A

Basic Question

Q. Advanced Consideration

- Long-Term Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways. LC-MS monitors oxidation byproducts (e.g., ketone formation) .

- Cryopreservation : Lyophilization in trehalose matrices enhances stability for in vivo applications .

What biological assays are suitable for evaluating the pharmacological potential of this compound?

Basic Question

Q. Advanced Consideration

- Target Identification : CRISPR-Cas9 gene knockout or thermal proteome profiling (TPP) identifies binding partners .

- Pharmacokinetics : Microsomal stability assays (human liver microsomes) predict metabolic clearance. Plasma protein binding is measured via equilibrium dialysis .

How can computational modeling guide the optimization of this compound’s bioactivity?

Basic Question

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or GPCRs. Focus on hydrogen bonding between the methanol group and active-site residues .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the naphthyridine ring) with activity .

Q. Advanced Consideration

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for mutations impacting binding affinity, enabling rational design .

What safety protocols are recommended for handling this compound in the laboratory?

Basic Question

Q. Advanced Consideration

- Reactive Intermediate Handling : For scaled-up syntheses, inert atmosphere (N/Ar) prevents oxidation during Grignard or organometallic reactions .

- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before cleanup .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.